methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Description
This compound is a highly complex chiral molecule featuring multiple stereocenters (S configurations), a hydrazinyl linker, phenyl and pyridinyl aromatic systems, and carbamate functional groups. Its synthesis likely involves multi-step strategies, including stereoselective coupling and protecting group chemistry, as inferred from analogous compounds described in the literature . Its design emphasizes solubility (via polar carbamate groups) and permeability (via hydrophobic aromatic moieties), aligning with principles for drug-like molecules .
Properties
IUPAC Name |
methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30?,31?,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-HWOXFOCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC([C@H](CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate (referred to as compound A) is a complex organic molecule with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Compound A has a molecular formula of and a molecular weight of approximately 688.85 g/mol. Its structure includes multiple functional groups such as carbamates, hydrazines, and hydroxyl groups, which contribute to its biological activity.
Research indicates that compound A exhibits antiviral and anti-cancer properties. The mechanisms include:
- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral fusion and replication processes, particularly in respiratory syncytial virus (RSV) models .
- Apoptosis Induction in Cancer Cells : Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines by activating caspase pathways .
Antiviral Activity
Compound A has demonstrated in vitro antiviral activity against several viral strains. Its mechanism primarily involves the inhibition of viral entry into host cells. For example, it has been shown to interact with viral proteins necessary for membrane fusion .
Anticancer Activity
In preclinical studies, compound A has exhibited cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of pro-apoptotic factors .
Case Studies
Case Study 1: Antiviral Efficacy
A study published in 2022 evaluated the antiviral efficacy of compound A against RSV. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that compound A could be a candidate for further development as an antiviral agent .
Case Study 2: Cancer Cell Line Studies
In another study focusing on breast cancer cell lines, compound A was tested for its cytotoxic effects. The findings showed that treatment with compound A resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiviral | RSV-infected cells | 5.0 | Inhibition of viral fusion |
| Anticancer | MCF-7 (breast cancer) | 10.0 | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Structure: Shares a core framework with the target compound, including a hydrazinyl bridge, aromatic groups (phenyl, pyridinyl), and carbamate functionalities. Key differences include the substitution pattern on the butanoyl and hydrazine moieties.
- Properties: Evaluated for intestinal epithelial permeability, demonstrating moderate bioavailability due to balanced lipophilicity (XLogP3 ~3.5) and hydrogen-bonding capacity (H-donors: 4; H-acceptors: 8) .
Compound: Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate
- Structure : Differs in the trifluoro-hydroxyalkyl substituent and benzyl carbamate group.
Functional Group Analogues
- Carbamate-Containing Compounds (e.g., ): Exhibit enhanced metabolic stability compared to ester analogues due to the carbamate group’s resistance to hydrolysis. The target compound’s methoxycarbonylamino group may further improve stability by steric shielding .
Hydrazine Derivatives :
Electronic and Stereochemical Comparisons
- Isovalency Principle (): While electronic similarity is critical, structural geometry determines functional equivalence. The target compound’s rigid aromatic systems and stereochemistry create distinct electronic environments compared to less constrained analogues .
- Chirality Impact : The (S)-configured stereocenters in the target compound are critical for enantioselective interactions, as seen in analogous chiral drugs (e.g., tartaric acid derivatives, ). Racemic versions of similar compounds show reduced efficacy or off-target effects .
Table 1. Key Parameters of Target Compound and Analogues
Preparation Methods
Preparation of Fragment A: (3S)-2-Hydroxy-3-Amino-4-Phenylbutyl Subunit
This chiral intermediate is synthesized via Evans’ oxazolidinone methodology to establish the (3S)-configuration:
Reaction Scheme
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Aldol Addition : (S)-4-Phenyl-2-butanone undergoes asymmetric aldol reaction with a chiral oxazolidinone auxiliary.
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Reductive Amination : The resulting β-hydroxy ketone is converted to the corresponding amine using ammonium acetate and sodium cyanoborohydride.
-
Protection : The amine is protected as a Boc (tert-butoxycarbonyl) group for subsequent couplings.
Conditions
Synthesis of Fragment B: 4-Pyridin-2-Ylphenylmethyl Hydrazine
This aromatic hydrazine derivative is prepared through sequential functionalization:
Procedure
-
Suzuki-Miyaura Coupling : 4-Bromophenylpyridine reacts with methylhydrazine borane complex under palladium catalysis.
-
Methylation : The free amine is methylated using methyl iodide and Hunig’s base.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 3:7) achieves >95% purity.
Key Data
Assembly of Fragment C: 3,3-Dimethylbutanoyl Carbamate
The carbamate functionality is introduced early to prevent undesired side reactions:
Synthetic Route
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Acylation : 3,3-Dimethylbutanoic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with methyl carbamate.
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Crystallization : The product is purified via recrystallization from ethanol/water (4:1).
Optimized Parameters
Convergent Coupling Strategy
Hydrazine Core Formation
Fragments A and B are joined via hydrazine bond formation under mild oxidative conditions:
Reaction Conditions
Carbamate Installation
Fragment C is coupled to the hydrazine core using standard peptide coupling reagents:
Procedure
-
Deprotection : Remove Boc group from Fragment A using TFA (trifluoroacetic acid).
-
Acylation : React with Fragment C using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Critical Parameters
Optimization of Stereochemical Control
The compound’s biological activity depends critically on its stereochemistry. Key optimization steps include:
Chiral HPLC Purification
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Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
-
Mobile Phase: Hexane/Isopropanol (80:20) + 0.1% DEA
-
Retention Times: 12.3 min ((2S,3S)-isomer), 14.7 min ((2R,3R)-isomer)
Asymmetric Catalysis
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.82 (d, J=8.4 Hz, 2H, pyridine-H), 6.35 (s, 1H, hydrazine-NH) |
| ¹³C NMR | δ 172.8 (C=O, carbamate), 156.2 (pyridine-C), 55.3 (chiral center) |
| HRMS | m/z 803.4567 [M+H]⁺ (calc. 803.4562) |
Chromatographic Purity
Challenges and Alternative Approaches
Key Synthesis Challenges
-
Hydrazine Stability : The N–N bond is prone to cleavage under acidic conditions, necessitating pH-controlled reactions (pH 6–7).
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Steric Hindrance : Bulky 3,3-dimethyl groups slow acylation steps, requiring extended reaction times (24–48 hours).
Alternative Routes
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
Synthetic optimization requires systematic experimental design (DoE) to evaluate variables such as reaction temperature, stoichiometry, and catalyst loading. For example, flow chemistry (as demonstrated in diphenyldiazomethane synthesis) integrates real-time analysis and automation, enabling rapid iteration of conditions . Bayesian optimization or heuristic algorithms can further enhance yield prediction by prioritizing high-potential reaction parameters, reducing trial-and-error approaches . Safety protocols (e.g., handling toxic intermediates) should align with SDS guidelines for structurally similar carbamates, including proper ventilation and PPE .
Basic: How can the stereochemical configuration of this compound be verified?
Answer:
Advanced spectroscopic techniques are critical:
- NMR : - and -NMR can resolve stereocenters by analyzing coupling constants and NOE effects.
- X-ray crystallography : Provides definitive proof of absolute configuration, as seen in PubChem entries for analogous compounds .
- Chiral HPLC : Validates enantiomeric purity, especially for intermediates with multiple stereocenters.
Reference databases (e.g., PubChem) should be cross-checked for spectral data of related structures to guide interpretation .
Basic: What safety protocols are essential during handling?
Answer:
Follow SDS guidelines for carbamate derivatives, which emphasize:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as combustion may release toxic gases (e.g., CO, NO) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How do non-covalent interactions influence the compound’s stability or reactivity?
Answer:
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can stabilize transition states or supramolecular assemblies. Experimental approaches include:
- Crystallography : Identify intermolecular interactions in solid-state structures .
- Computational modeling : Density functional theory (DFT) calculates interaction energies to predict solubility or catalytic behavior .
- Kinetic studies : Compare reaction rates in solvents with varying polarity to isolate solvent-solute interactions.
Advanced: How can conflicting data on biological activity or reaction yields be resolved?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace impurities, solvent effects). Mitigation strategies include:
- Reproducibility checks : Replicate experiments under controlled conditions (humidity, temperature) .
- High-throughput screening : Rapidly test multiple variables (e.g., ligand-metal ratios) to identify outliers .
- Meta-analysis : Cross-reference data from peer-reviewed studies and databases (e.g., PubChem) to identify consensus trends .
Advanced: What computational tools are effective in predicting synthetic pathways or ligand interactions?
Answer:
- Machine learning (ML) : Train models on reaction databases to predict viable routes or byproducts .
- Molecular docking : Simulate ligand-receptor binding for activity prediction, leveraging libraries like OpenEye Toolkits .
- High-performance computing (HPC) : Model f-element separations or redox behavior for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
